molecular formula C18H16N2O3 B2784946 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-73-6

4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

Cat. No.: B2784946
CAS No.: 1030089-73-6
M. Wt: 308.337
InChI Key: DRVNKTWGKKXYHR-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a quinoline derivative characterized by a methoxy-substituted phenylamino group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 2. This compound’s unique substitution pattern distinguishes it from other quinoline-based molecules, which often feature carboxylic acids at position 4 or substituents like halogens, alkyl groups, or aryl rings at various positions .

Properties

IUPAC Name

4-(4-methoxyanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-3-8-15-14(9-11)16(10-17(20-15)18(21)22)19-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVNKTWGKKXYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C18H18N2O3
  • SMILES : O=C(O)C1=CC=C(C(C(NC2=CC=C(C=C2)C(O)=O)=C3)=C1)N=C3C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus20 µM
AntibacterialEscherichia coli40 µM
AnticancerCancer Cell Lines15 µM
AntiviralInfluenza VirusIC50 = 0.14 µM

Case Studies

  • Study on Antibacterial Activity
    A study conducted by researchers evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a notable MIC against methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Research
    In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction, although further studies are necessary to elucidate the specific pathways involved.
  • Antiviral Potential
    Related compounds in the quinoline series have shown antiviral activity against influenza viruses. Although direct evidence for this specific compound is lacking, its structural similarity suggests potential for similar activity.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid, exhibit notable anticancer properties. A study demonstrated that related quinoline derivatives showed effective inhibition of breast cancer cell lines (MCF-7) with IC50 values ranging from 8.31 to 9.96 µM. The mechanism of action is believed to involve apoptosis induction, which is supported by assays such as the MTT assay .

CompoundIC50 (µM)Cancer TypeMechanism
This compoundTBDBreast Cancer (MCF-7)Apoptosis Induction
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline8.31Breast Cancer (MCF-7)Apoptosis Induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain quinoline derivatives possess significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, a series of synthesized compounds demonstrated effective inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tuberculosis agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinoline compounds is crucial for optimizing their pharmacological properties. Research has indicated that modifications at specific positions on the quinoline ring can significantly affect biological activity and selectivity. For example, substituting different functional groups can enhance potency while reducing cytotoxicity against host cells .

Key Findings in SAR

  • Substituent Effects: The introduction of electron-withdrawing or electron-donating groups can improve both anticancer and anti-inflammatory activities.
  • Potency Variation: Compounds with specific substitutions exhibited varying degrees of potency against cancer cell lines and inflammation markers such as TNF-α and IL-6 .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Breast Cancer Treatment : A research group synthesized a series of quinoline derivatives, including the target compound, and evaluated their effects on MCF-7 cells. Results indicated a significant reduction in cell viability, suggesting potential for therapeutic use in breast cancer treatment .
  • Tuberculosis Inhibition : Another study focused on the compound's efficacy against Mycobacterium tuberculosis strains, revealing promising results that warrant further investigation into its use as an anti-tubercular agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Carboxylic Acid at Position 2 vs. 4

The placement of the carboxylic acid group significantly impacts physicochemical and biological properties. For example:

  • In contrast, the target compound’s carboxylic acid at position 2 may alter solubility and binding interactions, though experimental data are needed to confirm this.
  • 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: With a carboxylic acid at position 4, this compound (CAS 53778-26-0) has been studied for its structural properties but lacks reported bioactivity .

Substituent Effects on the Quinoline Core

a) Amino vs. Aryl Groups at Position 4
  • The target compound’s 4-[(4-methoxyphenyl)amino] group introduces hydrogen-bonding capability, unlike non-amino analogs like 2-(4-isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 438220-76-9), which features a bulkier isopropoxy group at position 2 . Amino groups are often critical for target engagement in drug design, as seen in antibacterial quinolines .
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This analog, with amino and methoxyphenyl groups, showed a melting point of 223–225°C, suggesting that amino substituents can enhance crystallinity .
b) Methoxy vs. Methyl Substituents
  • The 6-methyl group in the target compound may confer lipophilicity, contrasting with 6-methoxy-2-arylquinoline-4-carboxylic acids (e.g., 4b), where methoxy groups improve solubility but reduce metabolic stability .
  • 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Fluorine and methyl substituents here highlight how halogenation and alkylation modulate electronic and steric properties .

Structural and Property Comparison Table

Compound Name Substituents (Positions) Key Properties/Bioactivity Reference
Target Compound 4-(4-MeO-PhNH), 6-Me, 2-COOH N/A (Theoretical)
2-(4-Fluorophenyl)-6-MeO-quinoline-4-COOH (4b) 2-(4-F-Ph), 6-MeO, 4-COOH Mp 226–228°C; P-gp inhibition
6-Ethyl-2-(4-Me-Ph)-quinoline-4-COOH 2-(4-Me-Ph), 6-Et, 4-COOH Structural studies
4-Amino-2-(4-Cl-Ph)-3-(4-MeO-Ph)-quinoline (4k) 4-NH2, 2-(4-Cl-Ph), 3-(4-MeO-Ph) Mp 223–225°C
5a4 (Antibacterial Derivative) 2-Ph, 4-COOH, functionalized side chain MIC 64 µg/mL (S. aureus)

Q & A

Q. What are the common synthetic routes for 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) with acetoacetate esters under basic conditions to form intermediates.

Cyclization : Using ammonium acetate or similar agents to cyclize intermediates into the quinoline core .

Functionalization : Late-stage diversification via nucleophilic substitution or coupling reactions at the 8-position of the quinoline ring to introduce the methoxyphenylamino group .
Key purification steps include column chromatography and recrystallization to isolate the final product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, particularly distinguishing substituents like the methoxy group and carboxylic acid moiety.
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., observed m/z vs. calculated [M+H]+^+).
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for carboxylic acid) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms substituent positions .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Screen solvents (DMSO, ethanol, water) via gravimetric analysis. For example, reports slight solubility in DMSO (1–5 mg/mL).
  • Stability : Perform accelerated degradation studies (pH 3–9, 40°C for 48h) followed by HPLC to monitor decomposition. UV-Vis spectroscopy tracks absorbance changes under light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst loading to identify optimal parameters. For cyclization, reflux in ethanol at 80°C often maximizes yield .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency for aryl amino groups .
  • In-line Analytics : Use PAT (Process Analytical Technology) like ReactIR to monitor reaction progress in real time.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols). For example, notes discrepancies in antimicrobial activity due to varying bacterial strains.
  • Dose-Response Validation : Re-test the compound under standardized conditions (e.g., MIC assays in Mueller-Hinton broth for consistency).
  • Impurity Profiling : Use LC-MS to rule out side products (e.g., unreacted intermediates) affecting bioactivity .

Q. How can computational methods study the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like Mycobacterium tuberculosis enoyl-ACP reductase ( cites antitubercular activity).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Notes

  • Advanced questions emphasize mechanistic insights and reproducibility, critical for peer-reviewed research.
  • Methodological rigor ensures alignment with academic standards for experimental design and data validation.

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